(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a benzimidazole moiety fused to a thiazolidinone core. The Z-configuration at the 5-position arylidene group and the 3-bromophenyl substitution at the 3-position distinguish its structural framework. This compound is synthesized via condensation reactions involving rhodanine precursors and substituted aldehydes, followed by characterization using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Properties
Molecular Formula |
C17H10BrN3OS2 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10BrN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H |
InChI Key |
FAMWFBADESPRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the condensation of 2-aminobenzimidazole with a thiazolidine-2,4-dione derivative. The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:: While not widely produced industrially, research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative, while reduction may produce an alcohol. Substitution reactions may lead to various substituted analogs.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Antimicrobial Activity: Investigations focus on its antibacterial and antifungal effects.
Enzyme Inhibition: It may inhibit specific enzymes relevant to disease processes.
Mechanism of Action
The exact mechanism remains elusive, but studies suggest interactions with cellular receptors, enzymes, or DNA. Further research is needed to unravel its precise mode of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The target compound’s benzimidazole group is unique compared to benzodioxolyl (e.g., 5e, 3i) or indolyl (e.g., 5b) substituents in analogues. These groups influence solubility and target binding . Bromine substituents (e.g., 3-bromophenyl in the target vs.
Synthetic Methods :
- Microwave-assisted synthesis (e.g., 5c, 5e) achieves high yields (78–88%) and purity compared to conventional reflux methods .
- The target compound’s synthesis likely follows protocols similar to , using acetic acid and sodium acetate under reflux .
Thermal Stability :
- High melting points (>260°C) in benzodioxolyl derivatives (e.g., 5e, 3i) suggest enhanced crystallinity and stability compared to morpholinyl or indolyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
